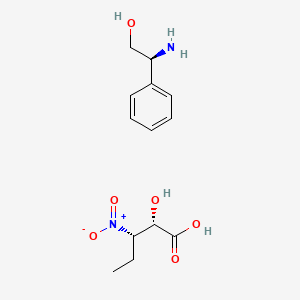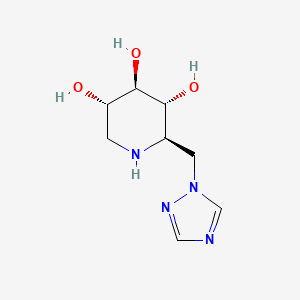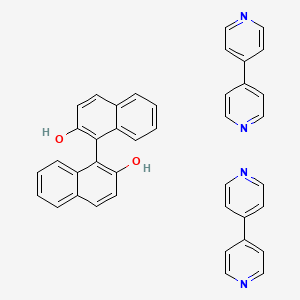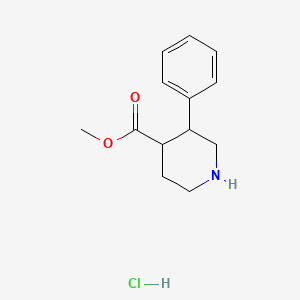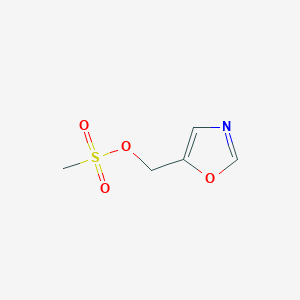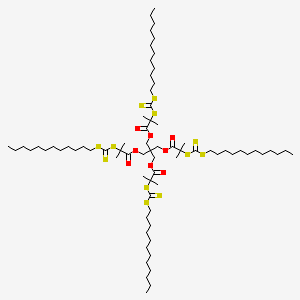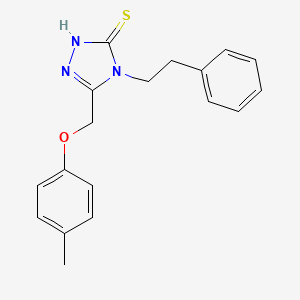
4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction using phenethyl bromide.
Attachment of the p-Tolyloxy Group: The p-tolyloxy group can be attached through an etherification reaction using p-tolyl alcohol and a suitable activating agent.
Thiol Group Introduction: The thiol group can be introduced through a thiolation reaction using thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenethyl and p-tolyloxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles can be employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
作用机制
The mechanism of action of 4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with various biological receptors, modulating their function. The phenethyl and p-tolyloxy groups can enhance the compound’s binding affinity and selectivity towards specific targets.
相似化合物的比较
Similar Compounds
4-Phenethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a methoxy group instead of a p-tolyloxy group.
4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-one: Similar structure but with a carbonyl group instead of a thiol group.
Uniqueness
4-Phenethyl-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the p-tolyloxy and thiol groups, which can impart distinct chemical and biological properties
属性
分子式 |
C18H19N3OS |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
3-[(4-methylphenoxy)methyl]-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N3OS/c1-14-7-9-16(10-8-14)22-13-17-19-20-18(23)21(17)12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,23) |
InChI 键 |
XYFSSGRUKIZWFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCC2=NNC(=S)N2CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Benzo[d]thiazol-5-yl)ethanamine](/img/structure/B11765436.png)
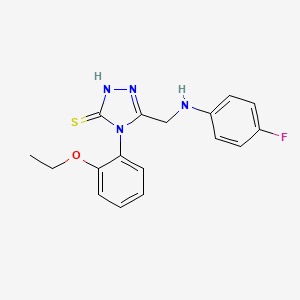
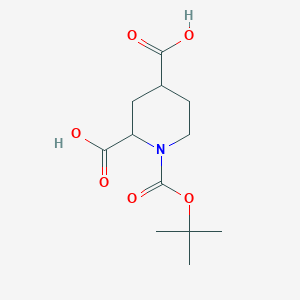
![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)

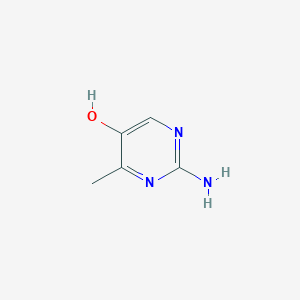
![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)
